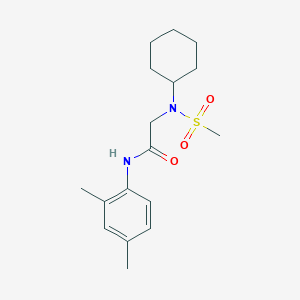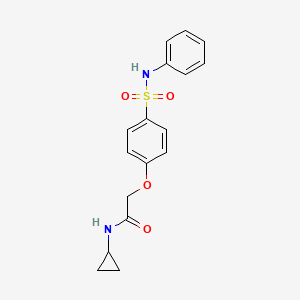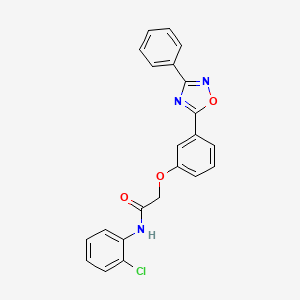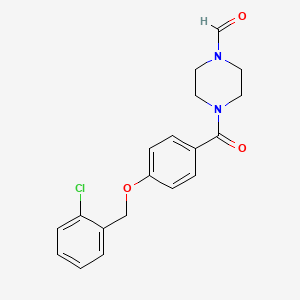
4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde, also known as CBOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBOP belongs to the class of piperazine derivatives and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde involves the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) that are involved in the inflammatory response. 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to exhibit significant anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde is its potential therapeutic applications. 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. However, one of the limitations of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde is its toxicity. 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to exhibit cytotoxicity at high concentrations, making it necessary to determine the optimal concentration for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde. One potential direction is the development of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde derivatives with improved therapeutic properties and reduced toxicity. Additionally, further studies are needed to determine the optimal concentration and dosage of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde for its use in lab experiments. Furthermore, the potential of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease should be explored.
Synthesemethoden
The synthesis of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde involves the reaction between 4-(4-hydroxybenzoyl)piperazine and 2-chlorobenzyl chloride in the presence of a base. This reaction results in the formation of 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and anti-cancer properties. 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(4-((2-chlorobenzyl)oxy)benzoyl)piperazine-1-carbaldehyde has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Eigenschaften
IUPAC Name |
4-[4-[(2-chlorophenyl)methoxy]benzoyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-18-4-2-1-3-16(18)13-25-17-7-5-15(6-8-17)19(24)22-11-9-21(14-23)10-12-22/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLTALCSDBQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

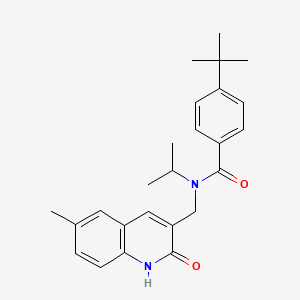

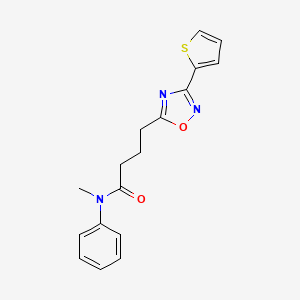

![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)
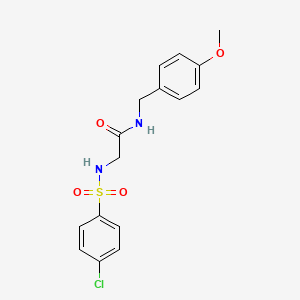


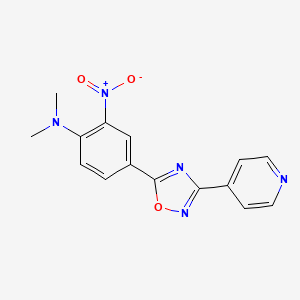

![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)
